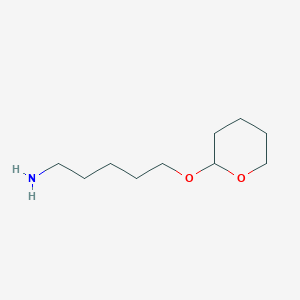

5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine

CAS No.:

Cat. No.: VC17560332

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2 |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 5-(oxan-2-yloxy)pentan-1-amine |

| Standard InChI | InChI=1S/C10H21NO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9,11H2 |

| Standard InChI Key | DBSSCAGWIYPNDJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)OCCCCCN |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine (IUPAC name: 5-[(Oxan-2-yl)oxy]pentan-1-amine) consists of a pentylamine backbone with a tetrahydro-2H-pyran-2-yl ether group at the fifth carbon position. The THP group, a six-membered oxygen-containing heterocycle, introduces steric and electronic effects that influence the compound’s solubility and reactivity. Key structural features include:

-

Molecular formula:

-

Molecular weight: 187.28 g/mol

-

Hybridization: The THP ring adopts a chair conformation, minimizing steric strain, while the ether linkage enhances stability against hydrolysis compared to simpler alkyl ethers .

Table 1: Structural descriptors of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine

| Property | Value/Description |

|---|---|

| SMILES Notation | C1CCOC(C1)OCCCCCO |

| Topological Polar Surface | 42.1 Ų (amine + ether) |

| Hydrogen Bond Donors | 1 (primary amine) |

| Hydrogen Bond Acceptors | 3 (ether oxygen + amine) |

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine typically involves multistep protocols, leveraging protective group strategies. A common approach includes:

-

THP Protection of Alcohols:

-

Conversion to Amine:

-

The primary alcohol is converted to an amine via a Gabriel synthesis or Mitsunobu reaction. For example:

-

Table 2: Representative reaction conditions for amine synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| THP Protection | Dihydropyran, PTSA, CHCl, RT | 85–90 |

| Mitsunobu Reaction | Phthalimide, DIAD, PPh, THF | 70–75 |

| Deprotection | Hydrazine hydrate, EtOH, reflux | 90–95 |

Physicochemical Properties

Solubility and Partition Coefficients

The THP ether moiety enhances lipophilicity, as evidenced by calculated partition coefficients:

-

LogP (Predicted): 1.46 (similar to analogs like 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone) .

-

Aqueous Solubility: ~4.6 mg/mL (estimated via ESOL model), classifying it as "soluble" in polar aprotic solvents .

Spectroscopic Characterization

-

NMR: Key signals include:

-

δ 1.40–1.70 (m, 8H, THP and pentyl CH)

-

δ 3.30–3.90 (m, 5H, THP-O and NH)

-

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The THP group serves as a protective moiety for amines and alcohols, enabling selective functionalization in complex molecules. For instance:

-

Antiviral Agents: THP-protected amines are intermediates in protease inhibitors, where the ether group stabilizes the molecule during synthetic steps .

-

Antibiotics: Analogous structures are used in macrolide derivatives to modulate bioavailability .

Table 3: Patent applications citing THP-amine derivatives

| Patent Number | Application | Year |

|---|---|---|

| WO202105556 | Hepatitis C virus NS3/4A protease inhibitors | 2021 |

| US2020372812 | Antibacterial macrolide derivatives | 2020 |

Recent Advances and Future Directions

Computational Modeling

Machine learning models predict high gastrointestinal absorption (93% probability) and blood-brain barrier permeability (70% probability) , suggesting potential CNS applications.

Catalytic Applications

Recent studies explore THP-amine complexes as ligands in asymmetric catalysis, improving enantioselectivity in C–N bond-forming reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume